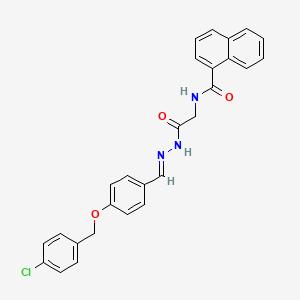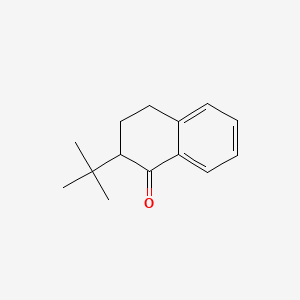![molecular formula C16H22ClN3O B12004318 7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide](/img/structure/B12004318.png)
7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide is a synthetic organic compound with the molecular formula C16H22ClN3O and a molecular weight of 307.82 g/mol . This compound is characterized by a quinoline core structure substituted with a chloro group at the 7-position and a diethylamino propyl group at the 3-position, along with an amine oxide functional group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Chlorination: The quinoline core is then chlorinated at the 7-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Substitution with Diethylamino Propyl Group: The chlorinated quinoline is reacted with 3-(diethylamino)propylamine under basic conditions to introduce the diethylamino propyl group.
Oxidation: Finally, the amine group at the 1-position is oxidized to an amine oxide using hydrogen peroxide (H2O2) or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the amine oxide group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction of the amine oxide group can revert it to the corresponding amine.
Substitution: The chloro group at the 7-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of higher N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.
Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging.
Medicine
Antimalarial Research: Investigated for its potential antimalarial activity due to its structural similarity to quinoline-based antimalarials.
Cancer Research: Studied for its potential anticancer properties, particularly in targeting specific cancer cell pathways.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Pharmaceuticals: Employed in the development of pharmaceutical compounds due to its versatile chemical properties.
作用機序
The mechanism of action of 7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, the amine oxide group can generate reactive oxygen species (ROS), leading to oxidative stress in target cells.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial and antiparasitic agent with a related structure.
Primaquine: An antimalarial drug with a similar mechanism of action.
Uniqueness
7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide is unique due to its specific substitution pattern and the presence of the amine oxide group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
特性
分子式 |
C16H22ClN3O |
|---|---|
分子量 |
307.82 g/mol |
IUPAC名 |
3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C16H22ClN3O/c1-3-19(4-2)10-5-9-18-15-8-11-20(21)16-12-13(17)6-7-14(15)16/h6-8,11-12,21H,3-5,9-10H2,1-2H3 |
InChIキー |
PUIGTVNLOQZPPB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCN=C1C=CN(C2=C1C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004236.png)



![2-[(1-Carboxyethyl)sulfanyl]benzoic acid](/img/structure/B12004269.png)

![[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B12004289.png)


![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)

![2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12004304.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)
